{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine
Brand Name: Vulcanchem
CAS No.: 1894484-84-4
VCID: VC2749472
InChI: InChI=1S/C9H9BrF3N/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4,14H,5H2,1H3
SMILES: CNCC1=C(C=C(C=C1)C(F)(F)F)Br
Molecular Formula: C9H9BrF3N
Molecular Weight: 268.07 g/mol

{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine

CAS No.: 1894484-84-4

VCID: VC2749472

Molecular Formula: C9H9BrF3N

Molecular Weight: 268.07 g/mol

* For research use only. Not for human or veterinary use.

{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine - 1894484-84-4

Description

The compound {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine is a synthetic organic compound that belongs to the class of amines, specifically substituted phenyl methyl amines. It features a bromine atom and a trifluoromethyl group attached to the aromatic ring, which significantly influences its chemical reactivity and biological activity. Despite the lack of specific information on this exact compound in the provided sources, similar compounds like {[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine and {[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine provide valuable insights into its potential properties and applications.

Synthesis and Reaction Conditions

The synthesis of similar compounds typically involves several key steps, including bromination and methylation reactions. For example, the synthesis of {[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine involves bromination using bromine in dichloromethane and methylation with methylamine under basic conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Biological Activity and Applications

Compounds with similar structures exhibit potential biological activities, including interactions with enzymes or receptors, which could modulate their activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity. Research on related compounds suggests applications in medicinal chemistry, particularly in the development of drugs targeting neurotransmission or enzyme inhibition pathways.

CAS No. 1894484-84-4
Product Name {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine
Molecular Formula C9H9BrF3N
Molecular Weight 268.07 g/mol
IUPAC Name 1-[2-bromo-4-(trifluoromethyl)phenyl]-N-methylmethanamine
Standard InChI InChI=1S/C9H9BrF3N/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4,14H,5H2,1H3
Standard InChIKey ZWSAHZURJZDDKO-UHFFFAOYSA-N
SMILES CNCC1=C(C=C(C=C1)C(F)(F)F)Br
Canonical SMILES CNCC1=C(C=C(C=C1)C(F)(F)F)Br
PubChem Compound 117220841
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator